(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Drug Development
One study detailed the synthesis and pharmacological activity of a new series of pyrazoles, leading to the identification of a σ1 receptor antagonist clinical candidate for pain management. This compound, characterized by outstanding aqueous solubility and high metabolic stability across species, demonstrates the potential for pyrazole derivatives in developing new analgesics with enhanced drug-like properties (Díaz et al., 2020).
Antimicrobial and Anticancer Applications
Another research focus is on novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showcasing potent antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds also displayed significant biofilm inhibition activities, outperforming reference drugs like Ciprofloxacin. Their inhibitory activities against MurB enzyme highlight the potential of piperazine-linked pyrazole derivatives in combating bacterial resistance and treating cancer (Mekky & Sanad, 2020).
Molecular Interaction Studies
The interaction of CB1 cannabinoid receptor antagonists, featuring a pyrazole core, has been extensively studied to understand the binding interaction with the receptor, aiding in the design of new therapeutic agents targeting the endocannabinoid system. This research demonstrates the utility of pyrazole derivatives in elucidating receptor-ligand interactions for the development of drugs with specific action mechanisms (Shim et al., 2002).
Synthesis and Structural Analysis
Studies on the synthesis of novel compounds involving pyrazole and piperazine units emphasize the versatility of these moieties in creating compounds with potential biological activity. For example, the synthesis of 1,4-disubstituted piperazines with hypotensive activity illustrates the applicability of these structures in developing new therapeutic agents with specific cardiovascular effects (Mccall et al., 1982).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-18-6-4-17(16-19(18)27-2)5-7-20(25)23-13-10-22(11-14-23)12-15-24-9-3-8-21-24/h3-9,16H,10-15H2,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPLFLQBPSTISO-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)CCN3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)CCN3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.